Isopropyl butyrate

Flavor Chemistry Fragrance Formulation Physicochemical Property Comparison

Formulators substituting isopropyl butyrate with similar esters risk off-odor profiles and compliance failures. Isopropyl butyrate delivers a precise fruity (pineapple/pear) character with vapor pressure of 6.0 mm Hg at 20°C-a quantifiable medium-volatility niche between fleeting ethyl butyrate and heavy butyl butyrate. • LogP 2.26 optimizes lipid-phase partitioning in emulsified foods; validated taste threshold at 20 ppm • ≥98% purity (FG/FCC grade) with Kosher certification and FEMA GRAS 2935 compliance • GC-verified identity for semiochemical lure research targeting Anastrepha obliqua

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 638-11-9
Cat. No. B1217352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl butyrate
CAS638-11-9
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(C)C
InChIInChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3
InChIKeyFFOPEPMHKILNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol and oils

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Butyrate Physical & Safety Profile


Isopropyl butyrate (CAS 638-11-9) is a short-chain fatty acid ester with the molecular formula C₇H₁₄O₂, classified as a carboxylic ester derivative [1]. This colorless liquid possesses a characteristic fruity, pineapple-like odor and is sparingly soluble in water (1070 mg/L) but miscible with ethanol and most organic solvents [2]. Its Cramer Class I (low toxicity) classification and GRAS/FEMA status support its widespread use in flavor and fragrance applications, with a worldwide usage volume below 0.1 metric tons per year [3].

Pitfalls of Generic Butyrate Ester Substitution


Substituting isopropyl butyrate with a 'similar' butyrate ester—such as ethyl, butyl, or isobutyl butyrate—without rigorous comparative evaluation introduces significant formulation risk. Key physicochemical parameters, notably vapor pressure (which dictates headspace concentration and perceived odor intensity), logP (which governs partitioning in complex matrices), and organoleptic threshold, vary by orders of magnitude among these congeners [1]. Furthermore, the specific safety assessment data and regulatory clearances (e.g., RIFM standards, FEMA GRAS status) are not transferable; each ester requires independent evaluation for its intended use concentration and product type. A procurement decision based on structural similarity alone can lead to off-odor profiles, unexpected formulation instability, or compliance failures, negating any perceived cost savings.

Isopropyl Butyrate vs. Key Butyrate Esters


Vapor Pressure: Top-Note vs. Ethyl and Butyl Butyrates

Isopropyl butyrate exhibits a vapor pressure of 6.0 mm Hg at 20 °C [1]. This is significantly lower than ethyl butyrate (15.5 mm Hg at 25 °C) and substantially higher than butyl butyrate (1.24 mm Hg at 20 °C) [2]. This intermediate volatility directly impacts its release profile: it provides a more pronounced and rapid top-note compared to butyl butyrate, yet offers greater tenacity and less 'flash-off' than the highly volatile ethyl butyrate.

Flavor Chemistry Fragrance Formulation Physicochemical Property Comparison

Boiling Point Confirms Intermediate Volatility

The boiling point of isopropyl butyrate is 130–131 °C . This is higher than ethyl butyrate (120–121 °C) but markedly lower than both butyl butyrate (164–165 °C) and isobutyl butyrate (157–158 °C) [1]. The boiling point corroborates the vapor pressure data, firmly establishing isopropyl butyrate's position between the 'light' and 'heavy' butyrate esters.

Flavor Chemistry Fragrance Formulation Physicochemical Property Comparison

Lipophilicity Impact on Flavor Release in Foods

Isopropyl butyrate has a calculated logP (octanol/water partition coefficient) of 2.26 [1]. This is higher than ethyl butyrate (logP = 1.85) but lower than isobutyl butyrate (logP = 2.76) . A higher logP indicates greater lipophilicity and preferential partitioning into the lipid phase of foods, creams, or lotions, which can alter the temporal release and perception of flavor/aroma compared to more hydrophilic esters.

Food Science Flavor Partitioning Formulation Science

EAD Activity in Fruit Fly Attractant Blends

In gas chromatography-electroantennographic detection (GC-EAD) studies, isopropyl butyrate was identified as one of only nine volatile compounds from Spondias mombin fruit that elicited a repeatable and consistent antennal response from both male and female West Indian fruit flies (Anastrepha obliqua) [1]. This specific biological activity is not a general property of all butyrate esters and positions isopropyl butyrate as a specific, bioactive component within a complex semiochemical blend.

Entomology Semiochemistry Pest Management

Taste Threshold for Flavor Use Optimization

Isopropyl butyrate has a reported taste threshold of 20 ppm . While comparative taste threshold data for other butyrate esters under identical conditions is sparse (a limitation of the available literature), this quantitative value serves as a critical, compound-specific benchmark for formulators. It provides a clear starting point for use-level optimization, in contrast to vague descriptors like 'powerful' or 'strong' that are often applied to other esters [1].

Sensory Science Flavor Technology Product Development

Application Scenarios for Isopropyl Butyrate


Fruity Fragrance Formulation: Top-to-Mid Note Balance

In fine fragrance, personal care, and household product development, isopropyl butyrate is the optimal choice when a formulator seeks a fruity (pineapple/pear) character with a volatility profile between the fleeting impact of ethyl butyrate and the heavy, base-note tenacity of butyl butyrate. Its vapor pressure of 6.0 mm Hg at 20 °C and boiling point of 130–131 °C provide a quantifiable basis for this selection [1]. This 'medium volatility' niche allows it to act as a bridging note, adding brightness and lift to a fragrance accord without rapidly dissipating. Procurement should specify ≥98% purity (FG/FCC grade) from suppliers with validated COA documentation to ensure consistent organoleptic quality .

Flavor Release Optimization in Lipid-Rich Foods

For food technologists developing emulsified sauces, baked goods with fat content, dairy-based beverages, or confectionery, isopropyl butyrate's logP of 2.26 offers a quantifiable advantage over more hydrophilic esters like ethyl butyrate (logP 1.85) [1]. Its greater lipophilicity favors partitioning into the lipid phase, which can modulate flavor release and provide a more sustained, rounded fruity note during consumption. The established taste threshold of 20 ppm provides a validated starting point for use-level determination, streamlining the formulation process . Procurement for food use must mandate Kosher and FG-grade certification, with the compound listed as FEMA GRAS 2935 and compliant with EU Regulation 1334/2008 .

Fruit Fly Semiochemical for Research and Monitoring

For entomologists and pest management researchers, isopropyl butyrate is not a generic solvent or flavor but a specifically validated semiochemical component. Its identity as an electroantennographic (EAD)-active compound within the volatile blend of Spondias mombin fruit has been confirmed by GC-MS and GC-EAD [1]. Researchers developing synthetic lures for monitoring or controlling Anastrepha obliqua and related species must ensure their procurement includes analytical verification (e.g., GC purity >98%) to maintain the integrity of complex lure blends, as the presence of isopropyl butyrate is part of the specific bioactive signature that attracts both sexes in wind tunnel and field cage bioassays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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